molecular formula C18H20N2O6 B11982132 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11982132
M. Wt: 360.4 g/mol
InChI Key: WSYGWGVDWHZQPW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide is an organic compound with the molecular formula C18H20N2O6 It is characterized by the presence of a dimethoxyphenyl group, a nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-nitrophenol.

    Formation of Intermediate: The 3,4-dimethoxyphenethylamine is reacted with acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

    Coupling Reaction: The intermediate is then coupled with 2-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts.

Major Products Formed

    Reduction: Formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-aminophenoxy)acetamide.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

    Substitution: Formation of substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The acetamide moiety may contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.

    2-(2-nitrophenoxy)acetamide: Lacks the dimethoxyphenyl group, affecting its binding affinity and specificity.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-aminophenoxy)acetamide: A reduced form of the compound with an amine group instead of a nitro group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the dimethoxyphenyl and nitrophenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C18H20N2O6/c1-24-16-8-7-13(11-17(16)25-2)9-10-19-18(21)12-26-15-6-4-3-5-14(15)20(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)

InChI Key

WSYGWGVDWHZQPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC

solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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